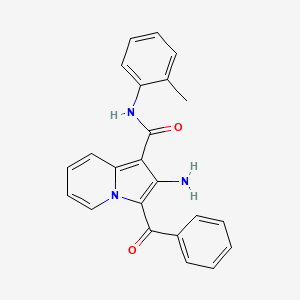

2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the indolizine family, which is known for its diverse biological activities and significant role in medicinal chemistry .

Méthodes De Préparation

The synthesis of 2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide typically involves the use of radical cyclization and cross-coupling reactions . These methods are favored due to their efficiency in constructing heterocycles and forming carbon-carbon or carbon-heteroatom bonds. The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the Suzuki–Miyaura coupling process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzoyl group at position 3 and electron-rich indolizine ring undergo oxidation under controlled conditions:

Reduction Reactions

The benzoyl moiety and indolizine double bonds are susceptible to reduction:

Electrophilic Substitution

The indolizine ring participates in substitution reactions at positions 5 and 7 due to its π-excessive nature:

Nucleophilic Reactions at the Carboxamide

The carboxamide group undergoes hydrolysis and condensation:

Cross-Coupling Reactions

The indolizine core participates in palladium-catalyzed couplings:

Cycloaddition and Ring Expansion

The amino group at C2 enables [3+2] cycloadditions:

Mechanistic Insights

-

Oxidation : DFT studies reveal that electron density at C2 directs oxidation, with KMnO₄ favoring ketone formation via a radical intermediate .

-

Electrophilic Substitution : The indolizine ring’s C5 and C7 positions exhibit nucleophilic character due to resonance stabilization, as shown in Fukui function analyses .

-

Cross-Coupling : Palladium-mediated reactions proceed via oxidative addition at C5–Br, followed by transmetalation and reductive elimination .

Stability and Reactivity Trends

Applications De Recherche Scientifique

2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds recognized for their diverse biological activities and potential therapeutic uses. The compound features a complex structure with multiple functional groups, making it interesting for medicinal chemistry and pharmaceutical research.

Structure and Properties

this compound has a molecular weight of approximately 374.44 g/mol. The molecular structure includes an indolizine ring system with an amino group at position 2, a benzoyl group at position 3, and a 2-methylphenyl substituent at the nitrogen atom of the carboxamide group.

Reactivity

The compound can undergo various chemical reactions typical for indolizines, with its reactivity significantly influenced by the electronic effects of the substituents on the indolizine ring, which can modulate its behavior in chemical reactions.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Compounds within this class may exhibit potential anticancer and anti-inflammatory activities because of their ability to interfere with critical cellular pathways. Indolizines have various pharmacological activities, including anti-tuberculosis, anti-cancer, anti-fungal, anti-bacterial, antioxidant, and anti-inflammatory properties .

Potential Applications

Mécanisme D'action

The mechanism of action of 2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indolizine ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application, but they generally involve modulation of enzyme activity, receptor binding, and signal transduction.

Comparaison Avec Des Composés Similaires

2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide can be compared with other indolizine derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities

Activité Biologique

2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide, a synthetic organic compound belonging to the indolizine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure with multiple functional groups, which may contribute to its potential therapeutic applications, particularly in anticancer and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O, with a molecular weight of approximately 374.44 g/mol. The compound consists of an indolizine core, an amino group at position 2, a benzoyl group at position 3, and a 2-methylphenyl substituent at the carboxamide nitrogen atom. Its structural complexity allows for various interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indolizine Core : Cyclization reactions involving appropriate precursors.

- Benzoyl Group Introduction : Via Friedel-Crafts acylation using benzoyl chloride.

- Amination and Carboxamide Formation : Through nucleophilic substitution reactions and coupling reagents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Research indicates that compounds in this class may exhibit:

- Anticancer Activity : By interfering with critical cellular pathways involved in tumor growth and proliferation.

- Anti-inflammatory Effects : Through modulation of inflammatory mediators.

Anticancer Properties

Several studies have demonstrated the potential anticancer properties of indolizine derivatives. For instance, compounds structurally similar to this compound have shown inhibition of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Research has indicated that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). These effects suggest its potential use in treating inflammatory diseases.

| Activity | Effect |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Inhibits TNF-α and NO production |

Case Studies

- In vitro Studies : A study evaluating the cytotoxic effects of similar indolizine derivatives reported significant activity against various cancer cell lines. The findings indicated that these compounds could serve as lead candidates for further drug development.

- Mechanistic Insights : Another research project focused on the interaction between indolizine derivatives and specific enzyme targets, revealing that these compounds could inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth.

Propriétés

IUPAC Name |

2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-15-9-5-6-12-17(15)25-23(28)19-18-13-7-8-14-26(18)21(20(19)24)22(27)16-10-3-2-4-11-16/h2-14H,24H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXWYDUIEFSCAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.